

# Tuftsin discovery and historical significance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tuftsin  |           |
| Cat. No.:            | B1168714 | Get Quote |

An In-depth Technical Guide to **Tuftsin**: Discovery, Mechanism, and Significance

# **Executive Summary**

**Tuftsin** is a naturally occurring tetrapeptide (L-threonyl-L-lysyl-L-prolyl-L-arginine) with potent immunomodulatory properties. First identified in 1970 by Victor A. Najjar and Kenji Nishioka at Tufts University, this peptide originates from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][2][3][4] Its discovery opened a new chapter in immunology, revealing a direct link between the humoral and cellular immune systems. **Tuftsin** primarily acts on phagocytic cells, such as macrophages, neutrophils, and microglia, stimulating a wide array of functions including phagocytosis, chemotaxis, bactericidal and tumoricidal activity, and antigen presentation.[3][5][6][7] Its mechanism involves binding to specific cell surface receptors, notably Neuropilin-1 (Nrp1), and initiating downstream signaling cascades, including the TGF-β pathway.[8][9] Given its broad-spectrum immunomodulatory effects and low toxicity, **Tuftsin** and its synthetic analogs hold considerable promise as therapeutic agents, vaccine adjuvants, and drug delivery vectors.[5][10][11] This document provides a comprehensive technical overview of **Tuftsin**, from its historical discovery to its molecular mechanisms and clinical potential, tailored for professionals in biomedical research and drug development.

# **Discovery and Historical Context**

The discovery of **Tuftsin** was a seminal event in immunology. In 1970, Najjar and Nishioka reported that a specific, leucophilic fraction of IgG, which they termed "leukokinin," could stimulate the phagocytic activity of polymorphonuclear leukocytes (PMNs).[1][4] Their research revealed that the active component was not the entire IgG molecule but a small peptide



cleaved from it by a specific enzyme, "leukokininase," located on the outer membrane of the neutrophil.[1][7]

This phagocytosis-stimulating tetrapeptide was subsequently isolated, its amino acid sequence determined as Thr-Lys-Pro-Arg, and its structure confirmed by chemical synthesis.[1][7] It was named "**Tuftsin**" in honor of Tufts University, where the discovery was made.[1][12] The biological importance of **Tuftsin** was further underscored by the identification of a rare congenital "**Tuftsin** deficiency syndrome," characterized by frequent and severe bacterial infections, which was traced to a mutant peptide (Thr-Glu-Pro-Arg) that lacked biological activity.[3][7]

# **Physicochemical Properties and Synthesis**

**Tuftsin** is a basic tetrapeptide with the following properties:

- Sequence: L-threonyl-L-lysyl-L-prolyl-L-arginine (TKPR)[13]
- Molecular Formula: C21H40N8O6[3]
- Molar Mass: 500.59 g/mol [3]

The structure of **Tuftsin** is critical for its biological activity. The peptide has been chemically synthesized using various techniques, most notably solid-phase peptide synthesis, which has also enabled the creation of a multitude of analogs for structure-activity relationship (SAR) studies.[5][14][15] These studies have shown that the C-terminal dipeptide Pro-Arg is particularly important for its immunogenic activity.[16][17]

# Mechanism of Action Enzymatic Release of Tuftsin

**Tuftsin** exists in a cryptic state as part of the CH2 domain of the heavy chain of all four classes of IgG.[12] Its liberation into a biologically active form is a precise two-step enzymatic process:

 Splenic Endocarboxypeptidase: An enzyme primarily found in the spleen, known as tuftsinendocarboxypeptidase, first cleaves the peptide bond at the C-terminal side of the Arg<sup>4</sup> residue.



• Leukokininase: A second enzyme, leukokininase, located on the outer membrane of phagocytic cells, cleaves the peptide bond at the N-terminal side of the Thr¹ residue, releasing the active tetrapeptide.[7]

#### **Receptor Binding and Signaling Pathways**

Once released, **Tuftsin** exerts its effects by binding to specific receptors on the surface of target cells, primarily phagocytes.[3][18] While early studies characterized a specific **Tuftsin** receptor complex (~500 kDa), more recent evidence has definitively identified Neuropilin-1 (Nrp1) as a key receptor for **Tuftsin**.[8][9][10][19]

Binding of **Tuftsin** to Nrp1 initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGF-β) pathway. Nrp1 itself has a short intracellular domain and acts as a co-receptor. Upon **Tuftsin** binding, Nrp1 associates with the TGF-β receptor 1 (TβR1), leading to the phosphorylation and activation of the downstream effector protein Smad3. This pathway is associated with the anti-inflammatory and immunomodulatory effects of **Tuftsin**.[8][9] Additionally, studies have shown that **Tuftsin** can directly bind to Angiotensin-Converting Enzyme 2 (ACE2).[2][6]





Click to download full resolution via product page

Caption: **Tuftsin** signaling via the Nrp1/TGF-β pathway.



## **Biological Functions and Significance**

**Tuftsin** exhibits a broad spectrum of biological activities, making it a significant molecule in immunology and a candidate for therapeutic development.

- Immunomodulatory Effects: The primary role of **Tuftsin** is the potentiation of phagocytic cell functions. It enhances phagocytosis (engulfment of particles), pinocytosis, and motility.[7] It also stimulates the production of reactive oxygen species (ROS) like O<sub>2</sub><sup>-</sup> and H<sub>2</sub>O<sub>2</sub>, which are crucial for intracellular killing of pathogens.[12]
- Antimicrobial and Antiviral Activity: By augmenting the bactericidal capabilities of macrophages and neutrophils, **Tuftsin** contributes to host defense against bacterial infections. Studies have also demonstrated its antiviral properties against viruses such as the encephalomyocarditis virus.[20]
- Antitumor Activity: Tuftsin can stimulate the tumoricidal activity of macrophages and T-cell-mediated tumor destruction, highlighting its potential as an antineoplastic agent.[1][7][12]
- Drug Delivery and Vaccine Adjuvancy: The specific targeting of Tuftsin to phagocytic cells
  has been exploited in drug development. Tuftsin-decorated nanoparticles and liposomes
  have been used to deliver drugs to macrophages for treating diseases like tuberculosis and
  leishmaniasis.[12][21] Its immunostimulatory properties also make it a candidate for use as a
  vaccine adjuvant.[10][11]

# **Key Experimental Methodologies**

The characterization of **Tuftsin**'s function relies on a set of core experimental protocols.

### **General Experimental Workflow**

The workflow for identifying and characterizing **Tuftsin**'s bioactivity follows a logical progression from its source to the quantification of its cellular effects.





Click to download full resolution via product page

Caption: Workflow for **Tuftsin** activity characterization.

#### **Phagocytosis Assay Protocol (Representative)**

This method quantifies the effect of **Tuftsin** on the phagocytic capacity of neutrophils using fluorescent particles and flow cytometry.[18]

- Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using a density gradient centrifugation method. Resuspend cells in a suitable buffer (e.g., HBSS) to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Treatment: Aliquot cells into a 24-well plate. Add **Tuftsin** to the desired final concentration (e.g., 5 µg/mL). Include a vehicle-only control. Incubate for 15 minutes at 37°C.
- Phagocytosis Induction: Add fluorescently labeled microspheres or bioparticles (e.g., zymosan) to the wells at a particle-to-cell ratio of approximately 50:1.[18]
- Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for phagocytosis.



- Quenching and Washing: Stop the reaction by placing the plate on ice. To distinguish
  between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue)
  or wash cells with a low pH buffer. Alternatively, treat cells with trypsin to remove surfacebound particles.[18]
- Analysis: Analyze the cells using a flow cytometer. Gate on the PMN population and measure the percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity (representing the number of particles per cell).

#### Nitroblue Tetrazolium (NBT) Reduction Assay

This assay measures the production of reactive oxygen species (ROS), a key function stimulated by **Tuftsin**.[8][21][22]

- Cell Preparation: Isolate PMNs as described above and resuspend in PBS.
- Reagent Preparation: Prepare an NBT solution (e.g., 1 mg/mL in PBS). A stimulant like Phorbol Myristate Acetate (PMA) can be used as a positive control.[22]
- Assay: In a 96-well plate, add PMNs, **Tuftsin** (at various concentrations), and the NBT solution. Include wells for a negative control (cells + NBT) and a positive control (cells + NBT + PMA).
- Incubation: Incubate the plate at 37°C for 15-30 minutes. During this time, activated phagocytes will reduce the soluble yellow NBT into an insoluble dark blue formazan precipitate.
- Quantification: Stop the reaction. The formazan can be solubilized using a solvent (e.g., DMSO or KOH), and the absorbance can be read on a plate reader at ~570 nm.
   Alternatively, cells can be cytocentrifuged onto a slide and the percentage of formazan-positive cells can be counted microscopically.[22]

#### Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding affinity and kinetics between **Tuftsin** and its receptors.[12][23][24]



- Chip Preparation and Ligand Immobilization: Select a sensor chip (e.g., CM5). The receptor protein (ligand), such as recombinant human Nrp1 or ACE2, is immobilized onto the chip surface using standard amine coupling chemistry.[12][23][24] A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.
- Analyte Preparation: Prepare a series of dilutions of **Tuftsin** (analyte) in a suitable running buffer (e.g., HBS-EP+).
- Binding Measurement: Inject the different concentrations of **Tuftsin** over the ligand and reference surfaces at a constant flow rate. The binding is measured in real-time as a change in resonance units (RU).
- Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the **Tuftsin**-receptor complex.
- Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.
- Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[24]

# **Quantitative Data Summary**

Quantitative analysis has been crucial for understanding **Tuftsin**'s biological activity and the specificity of its interactions.

Table 1: Receptor Binding Affinities of **Tuftsin** 

| Ligand (Receptor)               | Method                             | Equilibrium Dissociation Constant (K D) | Reference(s) |
|---------------------------------|------------------------------------|-----------------------------------------|--------------|
| Mouse Peritoneal<br>Macrophages | Radioligand Assay<br>([³H]tuftsin) | 5.3 x 10 <sup>-8</sup> M (53<br>nM)     | [25]         |
| Neuropilin-1 (Nrp1)             | Surface Plasmon<br>Resonance (SPR) | 10.65 μΜ                                | [12][23]     |



| ACE2 | Surface Plasmon Resonance (SPR) | 460 µM |[12][23] |

Table 2: Structure-Activity Relationships of Selected Tuftsin Analogs

| Analog            | Sequence                | Activity                    | Key Finding                                                            | Reference(s) |
|-------------------|-------------------------|-----------------------------|------------------------------------------------------------------------|--------------|
| Tuftsin (Control) | Thr-Lys-Pro-Arg         | Active                      | Natural Peptide                                                        |              |
| [Glu²]Tuftsin     | Thr-Glu-Pro-Arg         | Inactive                    | Found in Tuftsin deficiency; Lys <sup>2</sup> is crucial for activity. | [7]          |
| [Ala¹]Tuftsin     | Ala-Lys-Pro-Arg         | Inhibitory                  | Thr¹ hydroxyl<br>group is<br>important for<br>agonistic activity.      | [19]         |
| [des-Thr¹]Tuftsin | Lys-Pro-Arg             | Inhibitory                  | The N-terminal threonine is required.                                  | [19]         |
| Tuftsinyltuftsin  | (TKPR)₂                 | More active than<br>Tuftsin | Dimerization can enhance antineoplastic activity.                      |              |
| TKPPR             | Thr-Lys-Pro-Pro-<br>Arg | Antagonist                  | Binds receptor with ~4x higher avidity than Tuftsin.                   | [10]         |

 $|\ cyclo(TKPRG)\ |\ cyclo(Thr-Lys-Pro-Arg-Gly)\ |\ More\ Potent\ |\ Optimum\ concentration\ for\ phagocytosis\ is\ 50x\ lower\ than\ \textbf{Tuftsin}.\ |[4]\ |$ 

### **Clinical Potential and Future Directions**

The historical significance of **Tuftsin** is matched by its ongoing relevance in drug development. Its ability to specifically target and activate macrophages makes it an attractive molecule for a variety of therapeutic applications.



- Immunotherapy: As a natural biological response modifier, **Tuftsin** is a candidate for treating immunodeficiency states, including those that are congenital or acquired (e.g., post-splenectomy).[3][7] Its low toxicity is a significant advantage.
- Oncology: The antitumor properties of **Tuftsin** and its analogs are being explored for cancer therapy, either as standalone agents or in combination with other treatments to stimulate an anti-cancer immune response.[10][11]
- Infectious Diseases: **Tuftsin**'s antimicrobial and antiviral effects, coupled with its potential as a targeted delivery vehicle for antibiotics, present a promising strategy to combat infectious diseases, including those caused by drug-resistant pathogens.[12][21]
- Neuroinflammation: Given its effects on microglia (the resident macrophages of the central nervous system), **Tuftsin** and its derivatives like Selank are being investigated for their roles in neuroinflammatory and neurological conditions.[16]

Future research will likely focus on developing more stable and potent **Tuftsin** analogs, elucidating the full spectrum of its signaling pathways, and translating its therapeutic potential into clinical applications through well-designed clinical trials. The journey that began with a fundamental discovery in immunology continues to pave new avenues for modern therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Tuftsin analogues: synthesis, structure-function relationships, and implications for specificity of tuftsin's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Enhanced phagocytosis activity of cyclic analogs of tuftsin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

#### Foundational & Exploratory





- 6. pubcompare.ai [pubcompare.ai]
- 7. Tuftsin, a natural activator of phagocyte cells: an overview PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of Tuftsin on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.jax.org [media.jax.org]
- 10. Isolation and subunit composition of tuftsin receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuftsin Properties and Analogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ila.ilsl.br [ila.ilsl.br]
- 15. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies of human granulocyte phagocytosis stimulation by tuftsin PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tuftsin and some analogs: synthesis and interaction with human polymorphonuclear leukocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phagocytosis Assay National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The effect of Tuftsin on the nitrous blue tetrazolium reduction of normal human polymorphonuclear leukocytes PMC [pmc.ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart [creativebiomart.net]
- 25. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis -PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Tuftsin discovery and historical significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168714#tuftsin-discovery-and-historical-significance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com